molecular formula C16H25NO3 B12284950 tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate

tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate

Cat. No.: B12284950
M. Wt: 279.37 g/mol
InChI Key: WSDIGOFJAJOYAX-UHFFFAOYSA-N
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Description

tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate is a chemical compound with the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is monitored using techniques like HPLC and NMR .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate is used in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate is unique due to the presence of both tert-butyl and benzyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

tert-butyl N-benzyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate

InChI

InChI=1S/C16H25NO3/c1-15(2,3)20-14(19)17(16(4,5)12-18)11-13-9-7-6-8-10-13/h6-10,18H,11-12H2,1-5H3

InChI Key

WSDIGOFJAJOYAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(C)(C)CO

Origin of Product

United States

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